![molecular formula C14H20N2O2S B5732778 ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)
ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate, also known as ethyl isobutylthiocarbamate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiocarbamate family, which is known for its diverse range of biological activities. Ethyl isobutylthiocarbamate has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes are highly insoluble and can be easily removed from the environment, making ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate an effective chelating agent for the removal of heavy metals.
Biochemical and Physiological Effects:
In addition to its potential applications as a chelating agent, ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate has also been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to exhibit antifungal, antiviral, and antibacterial activity, making it a promising candidate for use in the development of new drugs and therapies.
実験室実験の利点と制限
One of the main advantages of ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate is its ability to effectively remove heavy metals from contaminated environments. This makes it a valuable tool for environmental remediation efforts. However, there are also some limitations to its use in lab experiments. For example, this compound can be toxic to some organisms at high concentrations, which can limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate. One promising area of research involves the development of new drugs and therapies based on the compound's antifungal, antiviral, and antibacterial properties. Additionally, there is ongoing research into the use of ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate as a chelating agent for the removal of heavy metals from contaminated environments. Finally, there is also potential for the development of new synthesis methods and modifications to the compound's structure to enhance its properties and applications.
合成法
The synthesis of ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate can be achieved through a number of different methods. One common approach involves the reaction of isobutylamine with carbon disulfide, followed by the addition of ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate chloroformate and sodium hydroxide. This process yields ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate as a white crystalline solid, which can then be purified through recrystallization.
科学的研究の応用
Ethyl isobutylthiocarbamate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a chelating agent for the removal of heavy metals from contaminated soils and water. This compound has been shown to be highly effective at binding to a wide range of heavy metals, including lead, cadmium, and copper.
特性
IUPAC Name |
ethyl 4-(2-methylpropylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-4-18-13(17)11-5-7-12(8-6-11)16-14(19)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVDAVRGBONHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-methylpropylcarbamothioylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
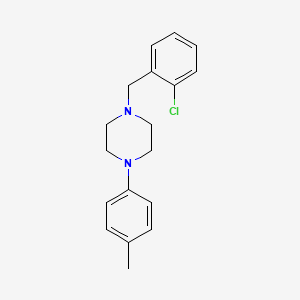

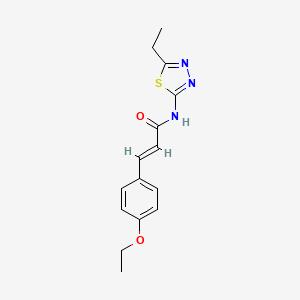
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)
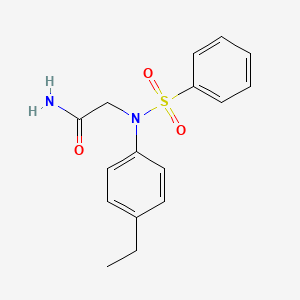
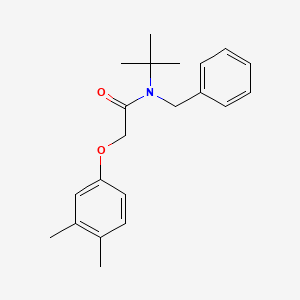

![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)

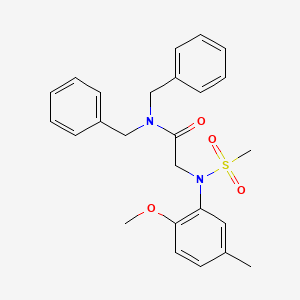

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)